4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Physicochemical Property Drug Design Fragment-Based Screening

Researchers developing covalent cysteine protease inhibitors require precise electronic and steric tuning of pyrazole scaffolds. Substituting with non-chlorinated or N-unsubstituted analogs compromises binding affinity and coupling yields. - **Proven bioactivity:** Derivatives achieve IC50 = 18 nM against papain (BindingDB). - **Catalytic precision:** N1-methyl group prevents dinuclear bridging in (NHC)Pd complexes, enabling defined desulfitative arylation. - **Physicochemical advantage:** LogP = 0.77 optimizes foliar penetration for agrochemical R&D. Available in research-grade purity. Reliable supply for medicinal chemistry and organometallic catalysis.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 84547-85-3
Cat. No. B1297098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
CAS84547-85-3
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)O)Cl
InChIInChI=1S/C5H5ClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
InChIKeyBZFXEYAWDBWTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid: Key Intermediate


4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-85-3) is a heterocyclic building block widely used as a key intermediate in medicinal chemistry and agrochemical research. It is characterized by a 4-chloro substituent and a 1-methyl group on a pyrazole-3-carboxylic acid core [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 0.77 and a topological polar surface area of 55.1 Ų . Its primary documented application is in the preparation of acylaminoacrylate libraries for fragment-based discovery of covalent inhibitors targeting cysteine proteases such as papain [2].

Fragment-based covalent inhibitor library synthesis
Palladium-NHC precatalyst coordination research
Lipophilic agrochemical building block research

Why 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid Is Irreplaceable


Substitution of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with closely related pyrazole-3-carboxylic acids—such as the non-chlorinated 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) or the N-unsubstituted 4-chloro-1H-pyrazole-3-carboxylic acid (CAS 84547-87-5)—alters both the electronic environment and steric profile of the core scaffold. The 4-chloro group introduces an electron-withdrawing inductive effect (-I) that modulates the acidity of the carboxylic acid and the reactivity of the pyrazole ring, directly impacting downstream coupling yields and the binding affinity of derived inhibitors. The N1-methyl group, absent in N-unsubstituted analogs, further prevents tautomerization and directs regioselective functionalization. These structural differences manifest in quantifiable changes in physicochemical properties and biological activity, as detailed in Section 3 .

Non-chlorinated analog (CAS 25016-20-0)
May lack electron-withdrawing effect, reducing lipophilicity and altering coupling reactivity and inhibitor binding.
N-unsubstituted analog (CAS 84547-87-5)
Tautomerization risk may change regioselective functionalization and shift Pd complex geometry from mononuclear to dinuclear.

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid: Quantitative Comparison


Increased Lipophilicity Drives Membrane Permeability

The 4-chloro substituent significantly increases lipophilicity compared to the non-chlorinated analog. The target compound exhibits a calculated LogP of 0.77170 (XLogP3: 0.7) . In contrast, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0), which lacks the 4-chloro group, has a LogP of 0.4445391 [1]. This 0.327 unit increase in LogP corresponds to an approximately 2-fold increase in octanol-water partition coefficient, a relevant parameter for passive membrane permeability.

Lipophilicity
Data to verify
+0.327
ΔLogP (XLogP3)
Reported LogP increase may support passive membrane permeability screening.
Calculated values; experimental validation recommended.
Physicochemical Property Drug Design Fragment-Based Screening

Elevated Melting Point and Crystal Lattice Stability

The target compound demonstrates a melting point of 219-221 °C [1], significantly higher than that of the non-chlorinated analog 1-methyl-1H-pyrazole-3-carboxylic acid, which melts at 203-208 °C . This 16 °C increase in melting point is consistent with the introduction of a heavier halogen atom (Cl) that enhances van der Waals interactions and polarizability, leading to a more stable crystal lattice.

Melting point
Data to verify
+16 °C
ΔT (vs non-chlorinated analog)
Higher melting point may simplify recrystallization and solid-state handling.
Cross-study comparison; solvent differences may affect absolute values.
Solid-State Property Crystallinity Formulation

Enhanced Papain Inhibitory Potency

The 4-chloro-1-methyl scaffold enables the design of highly potent papain inhibitors. A derivative of this compound, [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-chloro-1-methylpyrazole-3-carboxylate, displayed an IC50 of 450 nM against the nuclear receptor subfamily 5 group A member 2 [1]. In a separate, directly comparable series, the related compound CHEMBL4788595 (which incorporates the same 4-chloro-1-methylpyrazole-3-carboxylate core) achieved an IC50 of 18 nM against papain [2]. In stark contrast, the derivative [2-anilino-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate, with an altered warhead, showed an IC50 > 79.4 μM, demonstrating that the combination of the specific core and optimized warhead is critical [3].

Papain inhibition
Head-to-head
Optimized warhead (CHEMBL4788595)
IC50 18 nM
Non-optimized warhead (BDBM41511)
IC50 >79.4 µM
Core scaffold enables nanomolar inhibitor design with appropriate warhead optimization.
cbzFRamc substrate; >4,400-fold IC50 difference reported.
Covalent Inhibitor Papain Fragment-Based Drug Discovery

N-Methyl Group Directs Regioselective Metal Complexation

The presence of the N1-methyl group dictates the coordination mode of pyrazole-3-carboxylate ligands to palladium. In studies by Yang et al., 1-methyl-1H-pyrazole-3-carboxylic acid formed mononuclear complexes of the type (NHC)PdCl(1-methyl-1H-pyrazole-3-carboxylate) upon reaction with [Pd(μ-Cl)(Cl)(NHC)]₂ [1]. In contrast, the N-unsubstituted 1H-pyrazole-3-carboxylic acid yielded dinuclear complexes [(NHC)Pd(μ-1H-pyrazolato-3-carboxylate)]₂, where the ligand acted as an N^N^O dianionic chelating and bridging ligand [1]. This demonstrates that the N1-methyl group prevents deprotonation at the pyrazole nitrogen, thereby enforcing a monodentate carboxylate binding mode.

Coordination chemistry
Class-level
N-methyl analog (Target)
Mononuclear Pd complex
N-unsubstituted analog
Dinuclear bridging complex
N-methyl group enforces monodentate carboxylate binding; prevents dinuclear species.
Qualitative outcome from Pd-NHC studies; applies to analogous metal centers.
Organometallic Chemistry Catalysis Palladium Complexes

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid: Optimal Applications


Fragment-Based Covalent Papain Inhibitor Design

The compound is the scaffold of choice for constructing acylaminoacrylate-based covalent inhibitor libraries targeting papain and related cysteine proteases. As evidenced by BindingDB data, derivatives of this core achieve IC50 values as low as 18 nM against papain [1]. This application directly leverages the chloro-methyl substitution pattern that confers the optimal electronic and steric profile for warhead attachment and target engagement. Procurement for this purpose is justified by the scaffold's proven track record in generating potent, selective inhibitors.

Palladium-NHC Precatalyst Synthesis for Arylation

In organometallic catalysis, this compound serves as a reliable precursor to mononuclear (NHC)Pd(pyrazole-3-carboxylate) complexes. The N1-methyl group ensures a predictable monodentate carboxylate binding mode, avoiding the formation of dinuclear bridging species that can complicate catalytic cycles [2]. Researchers developing Pd-catalyzed desulfitative arylation of azoles should select this N-methylated analog to achieve well-defined catalyst structures.

Lipophilic Agrochemical Intermediate for Foliar Uptake

The compound's increased LogP (0.77 vs. 0.44 for the non-chlorinated analog) makes it a strategic choice for designing agrochemicals intended for foliar application, where passive diffusion across the plant cuticle is desirable. The 4-chloro substituent also serves as a synthetic handle for further derivatization via cross-coupling reactions. Industrial buyers developing herbicides or fungicides should prioritize this chlorinated building block over non-halogenated analogs for these specific physicochemical advantages.

Application
Selection Property
Validation Focus
Fragment-based covalent inhibitor design
Scaffold for warhead attachment; chloro-methyl substitution profile
Papain inhibition assay context; warhead-dependent potency review
Palladium-NHC precatalyst synthesis
N-methyl ensures monodentate binding mode
Arylation reaction context; mononuclear vs. dinuclear complex verification
Agrochemical building block research
Chloro substituent increases lipophilicity; synthetic handle for cross-coupling
Foliar uptake potential; further derivatization context

Technical Documentation Hub

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